molecular formula C22H22N2O3 B343040 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide

3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide

Cat. No.: B343040
M. Wt: 362.4 g/mol
InChI Key: ZZPYRWQPKUSUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is a chemical compound with the molecular formula C18H20N2O3 It is known for its unique structure, which includes a naphthalene ring, a morpholine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 4-morpholinoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or recrystallization techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Scientific Research Applications

3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide
  • 3-methoxy-N-(4-morpholinophenyl)benzamide

Uniqueness

3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-methoxy-N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-26-21-15-17-5-3-2-4-16(17)14-20(21)22(25)23-18-6-8-19(9-7-18)24-10-12-27-13-11-24/h2-9,14-15H,10-13H2,1H3,(H,23,25)

InChI Key

ZZPYRWQPKUSUJH-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4

solubility

0.8 [ug/mL]

Origin of Product

United States

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